(2S,3S)-2-acetamido-3-hydroxybutanoic acid
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Overview
Description
(2S,3S)-2-acetamido-3-hydroxybutanoic acid is an organic compound with significant importance in various scientific fields. This compound is a chiral molecule, meaning it has non-superimposable mirror images, which makes it particularly interesting for studies in stereochemistry and its applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-acetamido-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of chiral amino acids. Enzymatic asymmetric synthesis is a notable method, which includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are advantageous due to their high stereoselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes using engineered strains of microorganisms. For example, a novel strain of Rhodococcus erythropolis has been developed to reduce diacetyl to optically pure (2S,3S)-2,3-butanediol, which can then be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S)-2-acetamido-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of (2S,3S)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. For example, it may interact with enzymes involved in amino acid metabolism, affecting the synthesis and degradation of other compounds .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-acetamido-3-hydroxybutanoic acid: This is a stereoisomer of (2S,3S)-2-acetamido-3-hydroxybutanoic acid with different spatial arrangement of atoms.
(2S,3S)-2,3-dihydroxybutanoic acid: Another similar compound with hydroxyl groups instead of acetamido groups.
Uniqueness
This compound is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
CAS No. |
55024-24-3 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.2 |
Purity |
91 |
Origin of Product |
United States |
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